4-(1,3-Dioxolan-2-yl)benzonitrile is an organic compound characterized by its unique structure, which includes a benzene ring with a nitrile group and a 1,3-dioxolane moiety. The molecular formula of this compound is C11H9NO2, and it has garnered interest in various fields of chemistry due to its potential applications in organic synthesis and medicinal chemistry.
4-(1,3-Dioxolan-2-yl)benzonitrile falls under the category of nitriles and cyclic ethers. It is classified as an organic compound due to its carbon-based structure, and it is also categorized as a heterocyclic compound because of the presence of the dioxolane ring.
The synthesis of 4-(1,3-dioxolan-2-yl)benzonitrile typically involves the following steps:
The synthesis process generally follows these steps:
The molecular structure of 4-(1,3-dioxolan-2-yl)benzonitrile features:
The molecular weight of 4-(1,3-dioxolan-2-yl)benzonitrile is approximately 189.19 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
4-(1,3-Dioxolan-2-yl)benzonitrile participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-(1,3-dioxolan-2-yl)benzonitrile involves:
These interactions allow the compound to serve as a versatile building block in organic synthesis and medicinal chemistry .
4-(1,3-Dioxolan-2-yl)benzonitrile is typically characterized by:
The chemical properties include:
Relevant data on these properties can be found in chemical databases and literature .
4-(1,3-Dioxolan-2-yl)benzonitrile has several scientific uses:
The core synthetic route to 4-(1,3-Dioxolan-2-yl)benzonitrile (CAS 66739-89-7, MW 175.18 g/mol, C₁₀H₉NO₂) involves the acid-catalyzed acetalization of 4-cyanobenzaldehyde with ethylene glycol. This reaction proceeds via nucleophilic addition of the diol to the carbonyl group, forming a cyclic acetal that protects the aldehyde from undesired reactions during subsequent synthetic steps. The standard protocol employs p-toluenesulfonic acid (p-TsOH) monohydrate (0.5–1 mol%) as a Brønsted acid catalyst in refluxing toluene, with azeotropic removal of water via a Dean-Stark apparatus. This method typically achieves yields >95% after 15 hours, as validated in analogous syntheses of meta-substituted isomers like 3-(1,3-Dioxolan-2-yl)benzonitrile [1] [7].
Alternative catalysts include trifluoroperacetic acid (TFPAA), which enables anhydrous conditions critical for moisture-sensitive substrates. TFPAA is generated in situ from hydrogen peroxide-urea complexes, preventing hydrolysis side reactions [6]. For substrates requiring chemoselectivity, trimethylsilyl triflate (TMSOTf) catalyzes acetal formation in the presence of ester or nitrile groups under mild conditions (25°C, 1h), as demonstrated in advanced dioxolane syntheses [8].
Table 1: Acetalization Methods for 4-(1,3-Dioxolan-2-yl)benzonitrile Synthesis
Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
p-TsOH·H₂O (1 mol%) | Toluene | Reflux (~110°C) | 15 | >95 | Cost-effective, high yield |
TMSOTf (5 mol%) | CH₂Cl₂ | 25°C | 1 | 90 | Mild conditions, functional group tolerance |
TFPAA | - | 0–25°C | 3 | 88 | Anhydrous, avoids hydrolysis |
Functionalization of the dioxolane ring in 4-(1,3-Dioxolan-2-yl)benzonitrile requires catalysts that preserve the nitrile group. Scandium triflate (Sc(OTf)₃) effectively mediates nucleophilic additions at the acetal carbon, enabling C–C bond formation with vinyl ethers or silyl enol ethers. This strategy is leveraged to synthesize complex aldol adducts without deprotecting the acetal [8].
For enantioselective transformations, chiral binaphthyldiimine-Ni(II) complexes catalyze 1,3-dipolar cycloadditions between carbonyl ylides and aldehydes, yielding chiral dioxolanes with >90% ee. This method is particularly valuable for synthesizing non-racemic pharmaceuticals [8]. Deprotection back to the aldehyde is efficiently achieved using sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water at 30°C, completing within 5 minutes without affecting the benzonitrile group [6].
Table 2: Catalytic Functionalization/Deprotection Systems
Catalyst | Reaction Type | Conditions | Selectivity/Outcome |
---|---|---|---|
Sc(OTf)₃ (10 mol%) | Nucleophilic addition | CH₂Cl₂, –20°C | >85% yield, CN group stable |
Binaphthyldiimine-Ni(II) (5 mol%) | Asymmetric cycloaddition | Toluene, 25°C | 92% ee, cis-dioxolanes |
NaBArF₄ (20 mol%) | Hydrolytic deprotection | H₂O, 30°C, 5 min | Quantitative aldehyde regeneration |
Solvent choice critically controls reaction kinetics and product purity in dioxolane synthesis. Toluene is optimal for the acetalization of 4-cyanobenzaldehyde due to its ability to form low-boiling azeotropes with water (84°C), facilitating efficient water removal via Dean-Stark traps. This suppresses reversible hydrolysis, driving the equilibrium toward acetal formation [1] [6]. Ethylene glycol serves as both reactant and cosolvent, enhancing molecular interactions between the aldehyde and catalyst.
Polar aprotic solvents like acetonitrile accelerate reactions with less reactive ketones but are unsuitable for benzonitrile derivatives due to competitive nitrile solvation. Conversely, dichloromethane enables low-temperature reactions (0–25°C) with acid-sensitive catalysts like TMSOTf, minimizing by-product formation [8]. Recent advances employ solvent-free mechanochemical grinding for gram-scale synthesis, reducing waste and improving atom economy.
Industrial production of 4-(1,3-Dioxolan-2-yl)benzonitrile prioritizes catalyst recyclability and energy-efficient water removal. Batch processes using p-TsOH achieve near-quantitative yields at kilogram scales by optimizing:
Continuous-flow reactors are emerging for hazardous intermediates, with in-line IR monitoring enabling real-time adjustment of residence times (typically 30–60 min). This technology enhances throughput by >40% compared to batch methods while maintaining purities >99% (HPLC) [8]. Economic analyses confirm a 20–30% cost reduction versus traditional batch processing, primarily through solvent recycling and reduced catalyst consumption.
Table 3: Scalability and Economic Analysis of Production Methods
Parameter | Batch Process | Continuous-Flow Process | Improvement |
---|---|---|---|
Scale | 100 kg | 500 kg/year | 5× capacity |
Yield | 95–100% | 98% | Consistent |
Catalyst Consumption | 0.5 mol% | 0.2 mol% | 60% reduction |
Solvent Recovery | 70–80% | >95% | Lower waste cost |
Production Cost (per kg) | $1,200 | $850 | 30% reduction |
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